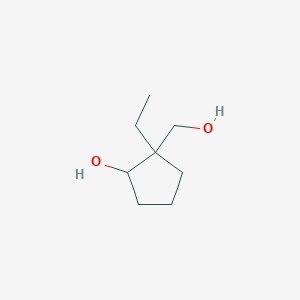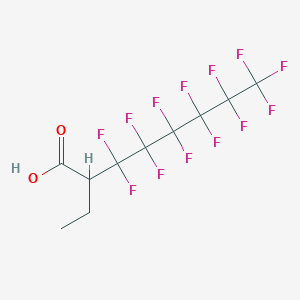
2-Ethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoic acid is a perfluorinated carboxylic acid. This compound is characterized by the presence of multiple fluorine atoms, which impart unique properties such as high thermal stability, chemical resistance, and hydrophobicity. These properties make it valuable in various industrial applications, including the production of water-repellent and lubricated surfaces .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoic acid typically involves the fluorination of corresponding hydrocarbon precursors. One common method is the electrochemical fluorination (ECF) process, where the hydrocarbon is subjected to fluorine gas in the presence of an electrolyte. This method allows for the selective introduction of fluorine atoms at specific positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound often employs large-scale ECF processes due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Additionally, the use of specialized equipment and safety protocols is essential due to the highly reactive nature of fluorine gas.
化学反応の分析
Types of Reactions
2-Ethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Perfluorinated ketones or aldehydes.
Reduction: Perfluorinated alcohols or alkanes.
Substitution: Various perfluorinated derivatives depending on the substituent introduced.
科学的研究の応用
2-Ethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoic acid has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other perfluorinated compounds.
Biology: Studied for its potential effects on biological systems due to its persistence and bioaccumulation.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
作用機序
The mechanism of action of 2-Ethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoic acid involves its interaction with various molecular targets and pathways. The compound’s high electronegativity and chemical stability allow it to interact with proteins, enzymes, and cell membranes, potentially disrupting normal cellular functions. Its hydrophobic nature also enables it to accumulate in lipid-rich tissues, leading to bioaccumulation and potential toxic effects.
類似化合物との比較
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
Uniqueness
2-Ethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoic acid is unique due to its specific arrangement of fluorine atoms and the presence of an ethyl group. This structure imparts distinct chemical and physical properties, such as enhanced hydrophobicity and thermal stability, making it particularly valuable in applications requiring extreme resistance to chemical and thermal degradation.
特性
CAS番号 |
136022-87-2 |
|---|---|
分子式 |
C10H7F13O2 |
分子量 |
406.14 g/mol |
IUPAC名 |
2-ethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoic acid |
InChI |
InChI=1S/C10H7F13O2/c1-2-3(4(24)25)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h3H,2H2,1H3,(H,24,25) |
InChIキー |
AYYYDLPIWJFWNG-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


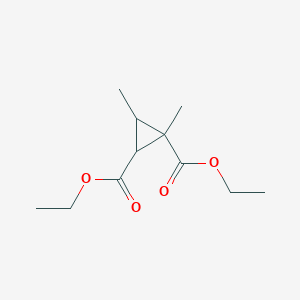

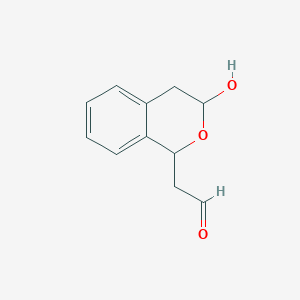

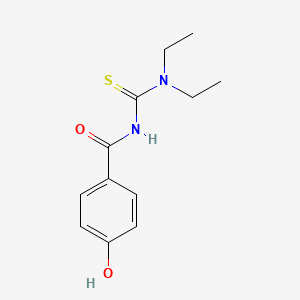
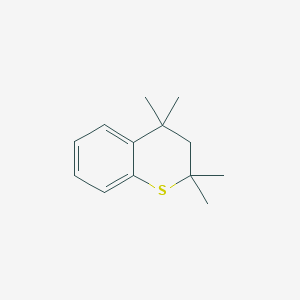
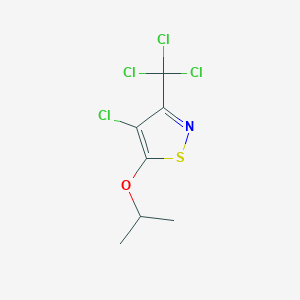
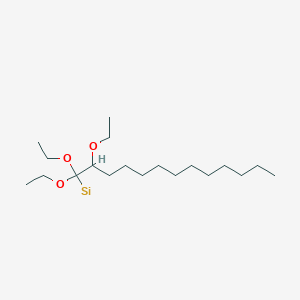
![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)
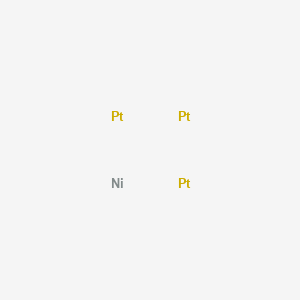
![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)
